(5Z,8Z,11Z,14Z)-20-cyano-N-[(2R)-1-hydroxypropan-2-yl]-16,16-dimethylicosa-5,8,11,14-tetraenamide
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Overview
Description
O-1812 is an eicosanoid derivative related to anandamide. It acts as a potent and highly selective agonist for the cannabinoid receptor CB1, with a binding affinity (Ki) of 3.4 nanomolar at CB1 and 3870 nanomolar at CB2 . Unlike most related compounds, O-1812 is metabolically stable against rapid breakdown by enzymes and produces a cannabinoid-like discriminative effect in rats .
Preparation Methods
The synthesis of O-1812 involves several steps, starting with the preparation of the eicosanoid backbone. The key steps include:
Formation of the Eicosanoid Backbone: This involves the use of long-chain fatty acids and their derivatives.
Introduction of Functional Groups: The cyano group and the hydroxypropan-2-yl group are introduced through specific reactions.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions.
Chemical Reactions Analysis
O-1812 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce different substituents on the eicosanoid backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-1812 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of eicosanoid derivatives.
Biology: It is used to investigate the role of cannabinoid receptors in various biological processes.
Medicine: O-1812 is studied for its potential therapeutic effects, particularly in pain management and neuroprotection.
Industry: It is used in the development of new cannabinoid-based drugs and products.
Mechanism of Action
O-1812 exerts its effects by binding to the cannabinoid receptor CB1. This binding activates the receptor, leading to various downstream effects, including modulation of neurotransmitter release and inhibition of adenylate cyclase. The molecular targets involved include the CB1 receptor and associated signaling pathways .
Comparison with Similar Compounds
O-1812 is unique compared to other similar compounds due to its high selectivity and metabolic stability. Similar compounds include:
Methanandamide: Another anandamide analog with different binding affinities and metabolic stability.
AM-1235: A synthetic cannabinoid with similar effects but different chemical structure.
AM-2232: Another synthetic cannabinoid with distinct pharmacological properties.
O-1812 stands out due to its specific binding profile and stability, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H42N2O2 |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-20-cyano-N-[(2R)-1-hydroxypropan-2-yl]-16,16-dimethylicosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C26H42N2O2/c1-24(23-29)28-25(30)19-15-12-10-8-6-4-5-7-9-11-13-16-20-26(2,3)21-17-14-18-22-27/h4-5,8-11,16,20,24,29H,6-7,12-15,17-19,21,23H2,1-3H3,(H,28,30)/b5-4-,10-8-,11-9-,20-16-/t24-/m1/s1 |
InChI Key |
WZQHSBKOWZOASP-QLZKPENWSA-N |
Isomeric SMILES |
C[C@H](CO)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C(C)(C)CCCCC#N |
Canonical SMILES |
CC(CO)NC(=O)CCCC=CCC=CCC=CCC=CC(C)(C)CCCCC#N |
Synonyms |
O 1812 O-1812 |
Origin of Product |
United States |
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